molecular formula C7H14ClNO2 B2693955 (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride CAS No. 2550996-94-4

(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride

Cat. No.: B2693955
CAS No.: 2550996-94-4
M. Wt: 179.64
InChI Key: HOGZPBXRUUKEDS-VWZUFWLJSA-N
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Description

(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[321]octan-4-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes a dioxabicyclo octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine typically involves the use of transaminase enzymes. These enzymes are capable of reducing (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one with high selectivity . The process involves the use of polynucleotides encoding the transaminase enzymes, host cells capable of expressing these enzymes, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of immobilized biocatalysis techniques. This method allows for the efficient and scalable synthesis of the compound by utilizing immobilized enzymes in a controlled environment .

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives .

Scientific Research Applications

(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine is unique due to its specific stereochemistry and the presence of a dioxabicyclo octane ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-6-3-2-5-4-9-7(6)10-5;/h5-8H,2-4H2,1H3;1H/t5-,6+,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGZPBXRUUKEDS-VWZUFWLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2COC1O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@H]2CO[C@@H]1O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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